![molecular formula C17H17FN4OS B15290079 6-[(3-Fluorophenyl)methylsulfanyl]-9-(oxan-2-yl)purine CAS No. 3918-07-8](/img/structure/B15290079.png)
6-[(3-Fluorophenyl)methylsulfanyl]-9-(oxan-2-yl)purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(3-Fluorophenyl)methylsulfanyl]-9-(oxan-2-yl)purine is a synthetic organic compound with the molecular formula C17H17FN4OS It is characterized by the presence of a fluorophenyl group, a methylsulfanyl group, and an oxan-2-yl group attached to a purine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3-Fluorophenyl)methylsulfanyl]-9-(oxan-2-yl)purine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through the condensation of appropriate amines and aldehydes, followed by cyclization.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic aromatic substitution reactions.
Attachment of the Methylsulfanyl Group: The methylsulfanyl group is attached using thiolation reactions, often involving thiol reagents.
Incorporation of the Oxan-2-yl Group: The oxan-2-yl group is introduced through etherification reactions, typically using oxirane derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
6-[(3-Fluorophenyl)methylsulfanyl]-9-(oxan-2-yl)purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding sulfide or thiol derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and purine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
6-[(3-Fluorophenyl)methylsulfanyl]-9-(oxan-2-yl)purine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6-[(3-Fluorophenyl)methylsulfanyl]-9-(oxan-2-yl)purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit kinase enzymes, thereby affecting signal transduction pathways involved in cell growth and proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- 6-[(3-Chlorophenyl)methylsulfanyl]-9-(oxan-2-yl)purine
- 6-[(3-Bromophenyl)methylsulfanyl]-9-(oxan-2-yl)purine
- 6-[(3-Methylphenyl)methylsulfanyl]-9-(oxan-2-yl)purine
Uniqueness
6-[(3-Fluorophenyl)methylsulfanyl]-9-(oxan-2-yl)purine is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its analogs with different substituents.
Propiedades
Número CAS |
3918-07-8 |
|---|---|
Fórmula molecular |
C17H17FN4OS |
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
6-[(3-fluorophenyl)methylsulfanyl]-9-(oxan-2-yl)purine |
InChI |
InChI=1S/C17H17FN4OS/c18-13-5-3-4-12(8-13)9-24-17-15-16(19-10-20-17)22(11-21-15)14-6-1-2-7-23-14/h3-5,8,10-11,14H,1-2,6-7,9H2 |
Clave InChI |
CEOUXWZVBBHYKV-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)N2C=NC3=C2N=CN=C3SCC4=CC(=CC=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




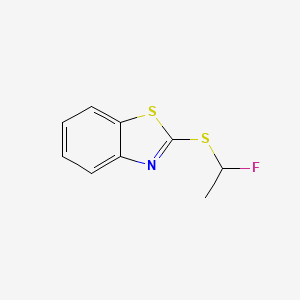
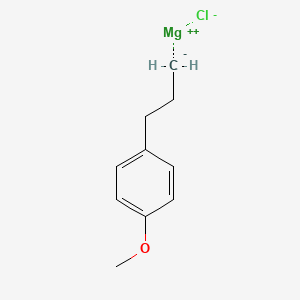

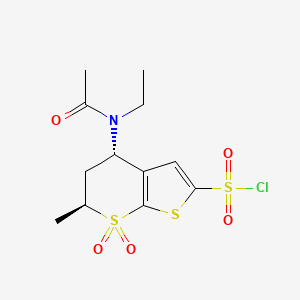



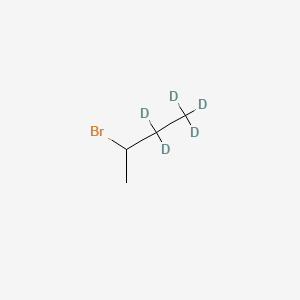
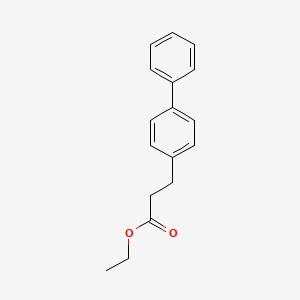
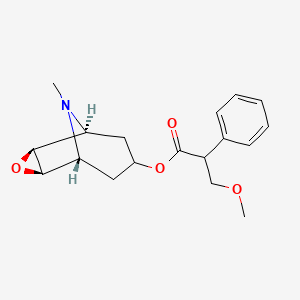

![tert-butyl N-[4-(1,1-difluoroethylsulfanyl)phenyl]carbamate](/img/structure/B15290076.png)
